molecular formula C15H12BrN3O5 B11696759 N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide CAS No. 303065-92-1

N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide

Katalognummer: B11696759
CAS-Nummer: 303065-92-1
Molekulargewicht: 394.18 g/mol
InChI-Schlüssel: NOHKXFJEFFXJRB-CAOOACKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide is a complex organic compound with the molecular formula C15H13BrN2O4 This compound is characterized by the presence of a bromine atom, hydroxyl group, methoxy group, and nitro group attached to a benzylidene and benzohydrazide framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    DNA Interaction: It may bind to DNA, interfering with replication and transcription processes.

    Cell Signaling: The compound could modulate cell signaling pathways, influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide
  • N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-hydroxybenzohydrazide

Uniqueness

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide is unique due to the presence of both a nitro group and a bromine atom, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

303065-92-1

Molekularformel

C15H12BrN3O5

Molekulargewicht

394.18 g/mol

IUPAC-Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C15H12BrN3O5/c1-24-13-6-9(5-12(16)14(13)20)8-17-18-15(21)10-3-2-4-11(7-10)19(22)23/h2-8,20H,1H3,(H,18,21)/b17-8+

InChI-Schlüssel

NOHKXFJEFFXJRB-CAOOACKPSA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)O

Kanonische SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.